molecular formula C7H12N4O B1517426 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide CAS No. 1175774-02-3

5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B1517426
CAS No.: 1175774-02-3
M. Wt: 168.2 g/mol
InChI Key: BLZNWFKLYACPNF-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Substitution Reactions:

  • Amination: The amino group is introduced through amination reactions, often using ammonia or an amine source.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro compounds.

  • Reduction: The compound can be reduced to form amines or amides.

  • Substitution: The ethyl and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like halides and sulfonates are used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amines and amides

  • Substitution: Various substituted pyrazoles

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 5-Amino-1-methyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the ethyl group.

  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Similar but has an ester group instead of the carboxamide group.

Uniqueness: 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-amino-1-ethyl-N-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-11-6(8)5(4-10-11)7(12)9-2/h4H,3,8H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZNWFKLYACPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653236
Record name 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175774-02-3
Record name 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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